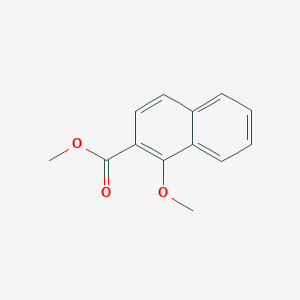

1-Metoxi-2-naftoato de metilo

Descripción general

Descripción

Methyl 1-methoxy-2-naphthoate is an aromatic ester . It is used to synthesize a precursor, required for the preparation of a naphthopyran derivative and (3,4-dihydro-3,3-dimethyl-2 H -naphtho [2,3- b ]pyran-5,10-dione) .

Synthesis Analysis

Methyl 1-methoxy-2-naphthoate may be synthesized from 2-carboxy-1-naphthol and methyl iodide . Another method involves the use of dimethyl sulfate .Molecular Structure Analysis

The molecular formula of Methyl 1-methoxy-2-naphthoate is C13H12O3 . It consists of a naphthalene ring with a methoxy group and a carboxylate ester group attached .Chemical Reactions Analysis

Methyl 1-methoxy-2-naphthoate is used as a precursor in the synthesis of a naphthopyran derivative and (3,4-dihydro-3,3-dimethyl-2 H -naphtho [2,3- b ]pyran-5,10-dione) .Physical And Chemical Properties Analysis

Methyl 1-methoxy-2-naphthoate has a molecular weight of 216.23 . It has a boiling point of 320°C and a density of 1.17 g/mL at 25°C . The refractive index is 1.603 .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Naftropirano

El 1-metoxi-2-naftoato de metilo se utiliza como precursor en la síntesis de derivados de naftropirano. Estos compuestos tienen un potencial significativo debido a sus propiedades fotocrómicas, lo que los hace útiles en el desarrollo de ventanas inteligentes, gafas de sol y dispositivos de almacenamiento de datos ópticos .

Preparación de Derivados de Naftoquinona

Este compuesto también se utiliza para preparar 3,4-dihidro-3,3-dimetil-2H-nafto[2,3-b]pirano-5,10-diona, un derivado de naftquinona. Las naftquinonas son conocidas por sus actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas .

Ciencia de los Materiales

El this compound podría utilizarse en la investigación de ciencia de los materiales para el desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas.

Mecanismo De Acción

Target of Action

Methyl 1-methoxy-2-naphthoate is an aromatic ester The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that in the presence of methanol and uv radiation, methyl 1-methoxy-2-naphthoate can afford methanol adducts . This suggests that it may interact with its targets through a photochemical reaction.

Biochemical Pathways

It’s known that this compound can be used to synthesize a precursor required for the preparation of a naphthopyran derivative . Naphthopyrans are a class of compounds known to exhibit various biological activities, suggesting that Methyl 1-methoxy-2-naphthoate may indirectly influence several biochemical pathways.

Result of Action

Its ability to form methanol adducts in the presence of uv radiation suggests that it may induce molecular changes under specific conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 1-methoxy-2-naphthoate, UV radiation is known to facilitate its interaction with methanol . This suggests that light exposure could be a critical environmental factor for this compound.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of biochemical reactions

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

methyl 1-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYRLYKWULPUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405100 | |

| Record name | Methyl 1-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6039-59-4 | |

| Record name | Methyl 1-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)